4-(Dimethylamino)-2-methoxypyridine-3-carbonitrile
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Overview
Description
4-(Dimethylamino)-2-methoxypyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methoxypyridine-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-dimethylaminopyridine with methoxyacetonitrile under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-methoxypyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to various derivatives with different functional groups .
Scientific Research Applications
4-(Dimethylamino)-2-methoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The compound may also interact with enzymes and proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Dimethylaminopyridine
- 4-(Dimethylamino)benzonitrile
- 4-(Dimethylamino)butanal
Uniqueness
4-(Dimethylamino)-2-methoxypyridine-3-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(dimethylamino)-2-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)8-4-5-11-9(13-3)7(8)6-10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAWXHVCTHUGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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